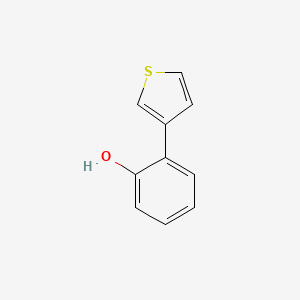
2-(Thiophen-3-YL)phenol
Vue d'ensemble
Description
2-(Thiophen-3-YL)phenol is an organic compound that features a thiophene ring attached to a phenol group Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and stability
Mécanisme D'action
Target of Action
It’s known that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .
Mode of Action
For instance, they are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents with other organic compounds under mild and functional group tolerant conditions .
Biochemical Pathways
Phenolic compounds, which include phenol derivatives, are biosynthesized by the shikimic acid pathway in plants . Phenylalanine ammonia lyase is a key enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Pharmacokinetics
It’s known that boronic esters, which include phenylboronic pinacol esters, are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters has been described, and the rate of this reaction is considerably accelerated at physiological pH . This could impact the bioavailability of 2-(3-Thienyl)phenol.
Result of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The action of 2-(3-Thienyl)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which thiophene derivatives are used, is influenced by the nature of the organoboron reagent and the reaction conditions . Additionally, the stability of boronic esters, including phenylboronic pinacol esters, can be affected by the presence of water .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(3-Thienyl)phenol are not fully explored yet. It is known that thiophene derivatives have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Therefore, it is plausible that 2-(3-Thienyl)phenol may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
The specific cellular effects of 2-(3-Thienyl)phenol are not well-documented. Given the known biological activities of thiophene derivatives, it can be inferred that 2-(3-Thienyl)phenol might influence cell function. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Thiophen-3-YL)phenol can be synthesized through several methods. One common approach involves the reaction of 3-bromothiophene with 2-hydroxyphenylboronic acid in the presence of a palladium catalyst. This method utilizes a Suzuki coupling reaction, which is known for forming carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often using automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-3-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, and quinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(Thiophen-3-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and stability.
2-(Thiophen-2-YL)phenol: A positional isomer with similar properties but different reactivity.
Thiopropamine: A stimulant drug with a thiophene ring replacing the phenyl ring of amphetamine.
Uniqueness
The combination of the phenol group and thiophene ring provides a versatile scaffold for developing new compounds with diverse biological and industrial applications .
Propriétés
IUPAC Name |
2-thiophen-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRSXSFOKOVCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399663 | |
| Record name | 2-(3-thienyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108932-41-8 | |
| Record name | 2-(3-thienyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

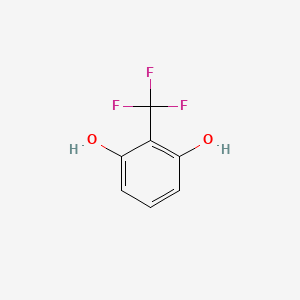

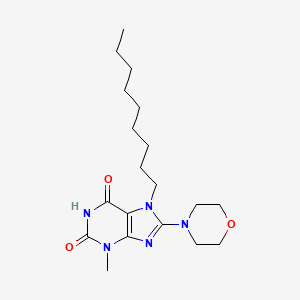

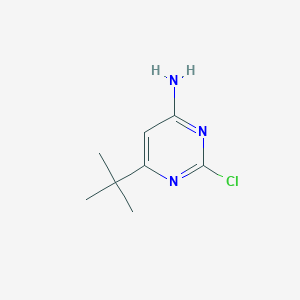

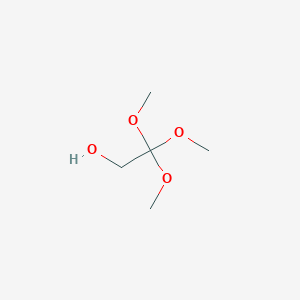
![3-[(3-Chlorophenyl)methoxy]pyridin-2-amine](/img/structure/B3045442.png)


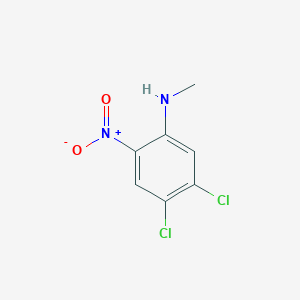
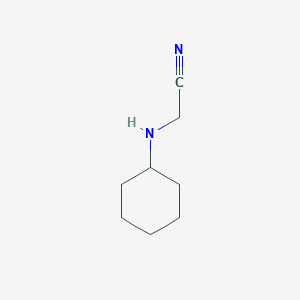
![[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate](/img/structure/B3045451.png)
